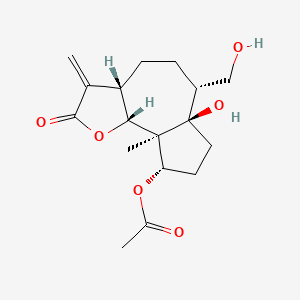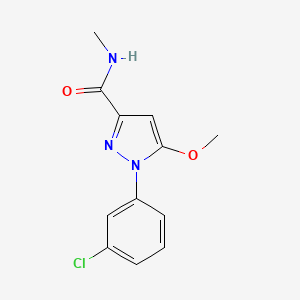
1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole
Übersicht
Beschreibung
The compound “1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds characterized by a 5-membered aromatic ring with three carbon atoms and two nitrogen atoms . They are known to exhibit a wide range of biological activities.
Molecular Structure Analysis
The compound contains a pyrazole ring which is a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . It also has a chlorophenyl group, a methoxy group, and a methylcarbamoyl group attached to it.Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including substitutions and additions, due to the presence of the reactive nitrogen atoms in the ring .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Regiospecific Synthesis : The synthesis of pyrazole derivatives, including those structurally related to 1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole, is regiospecific. The correct identification of the regioisomer formed is crucial, and X-ray crystallography provides unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009).
Synthesis for Biological Activities : Compounds like 1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole serve as intermediates in synthesizing biologically active compounds, particularly in cancer therapy. These derivatives exhibit potential biological activities and are significant in the study of anticancer agents (Liu, Xu, & Xiong, 2017).
Chemical and Molecular Studies
Molecular Docking and Quantum Chemical Calculations : These compounds have been studied using molecular docking and quantum chemical calculations, exploring their potential in biological contexts like anticancer and antimicrobial applications (Viji et al., 2020).
Crystal Structure Analysis : Studies include crystal structure and Hirshfeld surface analysis, providing detailed insight into the molecular interactions and properties of such compounds (Aydın et al., 2021).
Applications in Fungicide Development
- Development of Novel Fungicides : Certain pyrazole derivatives are used in developing novel fungicides, showing high activity against fungi. These compounds have been used as radiotracers in metabolism, toxicology, and environmental studies (Liu et al., 2011).
Antimicrobial and Anticancer Research
- Antimicrobial and Anticancer Agents : Novel pyrazole derivatives with specific substituents have shown significant antimicrobial and anticancer activity, making them potential candidates for drug development (Hafez, El-Gazzar, & Al-Hussain, 2016).
Corrosion Inhibition
- Corrosion Inhibition in Industrial Applications : Some pyrazole derivatives are effective corrosion inhibitors for metals like steel in acidic solutions. They are studied using gravimetric, electrochemical, and theoretical methods to understand their interaction with metal surfaces (Yadav, Gope, Kumari, & Yadav, 2016).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-14-12(17)10-7-11(18-2)16(15-10)9-5-3-4-8(13)6-9/h3-7H,1-2H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCZATUQGDWDIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN(C(=C1)OC)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203173 | |
| Record name | 1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole | |
CAS RN |
54708-68-8 | |
| Record name | 1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054708688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




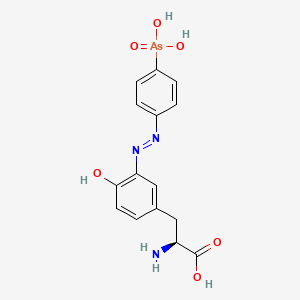
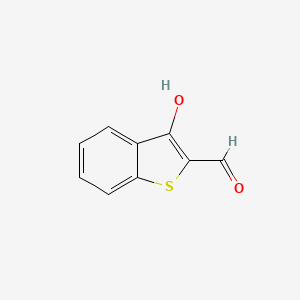
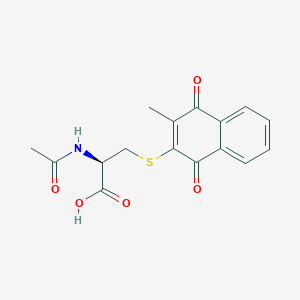
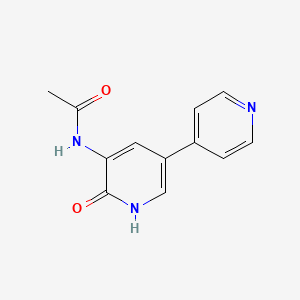

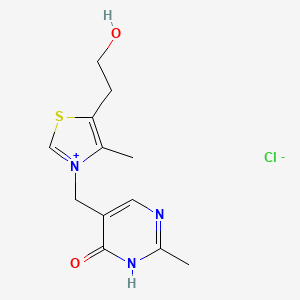
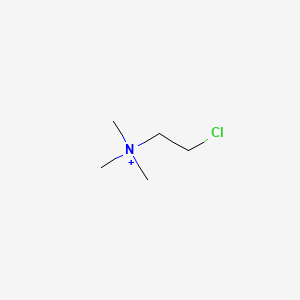
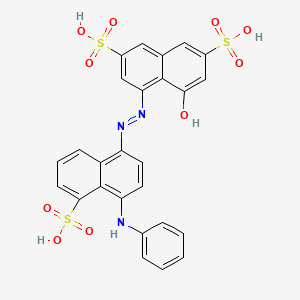

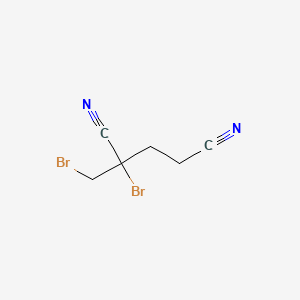

mercury](/img/structure/B1206855.png)
